![molecular formula C19H15BrN4O2 B2953307 N-(4-bromophenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide CAS No. 923217-98-5](/img/structure/B2953307.png)
N-(4-bromophenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromophenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide, also known as BRP-7, is a novel compound that has gained attention in the scientific research community due to its potential applications in various fields. BRP-7 is a synthetic compound that belongs to the class of indole-oxadiazole derivatives.
Applications De Recherche Scientifique
Antimicrobial Applications
Compounds with the 1,3,4-oxadiazole core have been synthesized and evaluated for their antimicrobial efficacy. A study by (Gul et al., 2017) on 2,5-disubstituted 1,3,4-oxadiazole compounds showed significant activity against selected microbial species. The investigation revealed that certain derivatives were potent antimicrobial agents, suggesting their potential for further development as therapeutic agents against microbial infections.
Anti-inflammatory and Anticonvulsant Applications
Research has identified 1,3,4-oxadiazole derivatives with anti-inflammatory and anticonvulsant activities. For example, (Nargund et al., 1994) synthesized derivatives exhibiting anti-inflammatory activity in vivo, while (Nath et al., 2021) developed compounds showing significant anticonvulsant effects. These findings underscore the therapeutic potential of 1,3,4-oxadiazole derivatives in treating inflammation and seizure disorders.
Antimicrobial and Hemolytic Activity
The synthesis and biological screening of novel 1,3,4-oxadiazole derivatives have demonstrated not only antimicrobial properties but also a favorable hemolytic activity profile. Research by (Rehman et al., 2016) showed that these compounds possess variable antimicrobial efficacy against a panel of microbes, with some derivatives showing less toxicity, making them candidates for further biological evaluation.
Enzyme Inhibition and Therapeutic Potential
The enzyme inhibition properties of 1,3,4-oxadiazole derivatives have also been explored, with some compounds demonstrating significant activity against enzymes like acetylcholinesterase and butyrylcholinesterase. This suggests potential therapeutic applications for diseases associated with enzyme dysfunction, such as Alzheimer's disease. Studies like those conducted by (Siddiqui et al., 2013) provide insight into the multifaceted applications of these compounds in medicinal chemistry.
Propriétés
IUPAC Name |
N-(4-bromophenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN4O2/c1-12-22-23-19(26-12)17-10-13-4-2-3-5-16(13)24(17)11-18(25)21-15-8-6-14(20)7-9-15/h2-10H,11H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPYJZPWVFPFBTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.